2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride
Description
Molecular Formula: C₁₁H₁₃ClNO Molecular Weight: 213.68 g/mol Structural Features:
- A phenyl ring substituted at the para position with a prop-2-yn-1-yloxy (propargyl ether) group.
- An ethylamine side chain (-CH₂CH₂NH₂) attached to the phenyl ring, protonated as a hydrochloride salt.
Key Identifiers: - SMILES: C#CCOC1=CC=C(C=C1)CCN.Cl
- InChIKey: FLTIEIVNYBTONH-UHFFFAOYSA-N .
This compound belongs to the phenylalkylamine class, characterized by a phenethylamine backbone with diverse substituents influencing physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFZGLDXINQJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-46-7 | |
| Record name | 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, enabling uv light-induced covalent modification.
Mode of Action
The compound interacts with its targets through a mechanism that involves UV light-induced covalent modification. This interaction results in changes at the molecular level, which can potentially lead to downstream effects in the biological system.
Biochemical Analysis
Biochemical Properties
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, it can alter the signaling pathways associated with neurotransmitters, leading to changes in gene expression and metabolic processes within the cell . These effects can be observed in neuronal cells, where the compound may enhance neurotransmitter levels and influence synaptic transmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with monoamine oxidase enzymes. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with the active site of the enzyme, leading to its inhibition. This inhibition prevents the breakdown of monoamines, resulting in increased levels of neurotransmitters. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by increasing neurotransmitter levels and improving mood and behavior. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of monoamines. The compound interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This interaction affects metabolic flux and metabolite levels, leading to increased concentrations of serotonin, dopamine, and norepinephrine . The compound may also interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical and cellular effects .
Biological Activity
Overview
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is a synthetic compound notable for its biological activity, particularly as a monoamine oxidase (MAO) inhibitor . This compound, with the molecular formula and a molecular weight of 211.69 g/mol, has garnered interest in pharmacological research due to its potential effects on neurotransmitter modulation in the central nervous system.
The primary mechanism of action for this compound involves the inhibition of monoamine oxidase enzymes, which are responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the compound increases the availability of these neurotransmitters, potentially enhancing mood and cognitive functions. This effect can lead to various cellular responses, including alterations in gene expression and metabolic processes related to neurotransmitter signaling pathways.
Biological Activity and Applications
The biological activity of this compound extends beyond MAO inhibition. It has been studied for its potential applications in:
- Neuropsychiatric Disorders : Due to its ability to elevate neurotransmitter levels, it may be beneficial in treating conditions such as depression and anxiety disorders.
- Targeted Drug Delivery Systems : The compound's ability to induce covalent modifications opens avenues for developing advanced drug delivery mechanisms.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some relevant analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[4-(Prop-2-yn-1-yloxy)phenyl]-1-ethanone | Contains a ketone group instead of an amine | Potentially different biological activity |
| 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine | Different positioning of the alkyne group | May exhibit varied selectivity towards enzymes |
| 2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-am | Contains bromine and methoxy substituents | Enhanced solubility and altered biological properties |
Case Studies and Research Findings
Recent studies have investigated the binding affinity and inhibition kinetics of this compound with MAO enzymes. For instance, a study demonstrated that this compound displays a significant inhibitory effect on MAO-A and MAO-B, with IC50 values indicating potent activity compared to other known inhibitors.
Additionally, research has shown that treatment with this compound in animal models resulted in improved behavioral outcomes in tests designed to assess anxiety and depression-like symptoms, further supporting its potential therapeutic applications.
Scientific Research Applications
The primary mechanism of action for 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is its role as a monoamine oxidase inhibitor. By inhibiting monoamine oxidase enzymes, this compound prevents the breakdown of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. This inhibition can lead to enhanced mood and cognitive performance, making it a candidate for further investigation in the treatment of mood disorders and neurodegenerative diseases .
Neuropharmacology
- Mood Disorders : Given its MAOI properties, the compound may be useful in treating depression and anxiety disorders by increasing neurotransmitter levels in the brain.
- Cognitive Enhancement : Research indicates potential applications in enhancing cognitive functions, which could benefit conditions such as Alzheimer's disease.
Drug Development
- Targeted Drug Delivery : The ability of this compound to induce covalent modifications suggests applications in targeted drug delivery systems, potentially improving the efficacy of therapeutic agents by directing them to specific cellular targets.
- Probes for Biological Research : The compound can serve as a chemical probe in studies investigating protein interactions and cellular signaling pathways.
Comparative Studies
- Similar compounds have been studied for their biological activities. For instance, derivatives with different substituents may exhibit varied selectivity towards enzymes or different biological effects. A comparison table of structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[4-(Prop-2-yn-1-yloxy)phenyl]-1-ethanone | Contains a ketone group instead of an amine | Potentially different biological activity |
| 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine | Different positioning of the alkyne group | May exhibit varied selectivity towards enzymes |
| 2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-am | Contains bromine and methoxy substituents | Enhanced solubility and altered biological properties |
Case Study 1: Neuroprotective Effects
A study demonstrated that compounds with similar structures exhibited neuroprotective effects in animal models of neurodegeneration, suggesting that this compound may have similar benefits .
Case Study 2: Antidepressant Activity
Research on MAOIs has shown that compounds like this one can significantly improve depressive symptoms in clinical settings, warranting further exploration into their mechanisms and long-term effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and selected analogs:
Key Observations:
Substituent Effects on Reactivity: The propargyloxy group in the target compound offers unique reactivity (e.g., alkyne-mediated conjugation) compared to methoxy (2C-D) or methylthio (25T-NBOMe) groups, which are electron-donating but less reactive .
Molecular Weight and Lipophilicity :
- The target compound’s molecular weight (213.68 g/mol) is lower than 25T-NBOMe (398.92 g/mol), primarily due to the absence of a benzyl moiety. This difference may influence blood-brain barrier permeability .
- Isopropoxy substituents (e.g., ) increase steric bulk but reduce electronic effects compared to the propargyloxy group.
Functional Implications
- Receptor Binding: Phenylalkylamines like 2C-D and 25T-NBOMe are known for serotonin receptor (5-HT₂A) affinity, where substituent position and polarity modulate activity .
- Synthetic Utility: The terminal alkyne in the target compound enables click chemistry applications (e.g., azide-alkyne cycloaddition), a feature absent in analogs with saturated or non-alkyne substituents .
Physicochemical Properties
| Property | Target Compound | 2C-D | 25T-NBOMe |
|---|---|---|---|
| LogP (Predicted) | 1.8–2.2 | 1.5–1.9 | 3.1–3.5 |
| Hydrogen Bond Acceptors | 2 | 4 | 5 |
| Rotatable Bonds | 4 | 5 | 8 |
- The target compound’s moderate lipophilicity (LogP ~2) balances solubility and membrane permeability, whereas 25T-NBOMe ’s higher LogP may enhance CNS penetration but reduce aqueous solubility .
Preparation Methods
Alkylation of 4-Aminophenol with Propargyl Bromide
Reaction Conditions:
The phenolic compound (e.g., 4-aminophenol) is reacted with propargyl bromide in a polar aprotic solvent such as acetone or acetonitrile. Potassium carbonate is used as a base to deprotonate the phenol, enhancing nucleophilicity.Mechanism:
The phenolate ion attacks the electrophilic carbon of propargyl bromide, displacing bromide and forming the prop-2-yn-1-yloxy substituent on the aromatic ring.Example:
N-[4-(2-Propyn-1-yloxy)phenyl]acetamide synthesis involved chemoselective N-acetylation of 4-aminophenol followed by propargylation under these conditions, demonstrating the feasibility of this approach.
Formation of the Ethan-1-amine Side Chain
Reductive Amination or Reduction:
In some synthetic routes, an aldehyde or ketone intermediate bearing the propargyloxyphenyl group is subjected to reductive amination with ammonia or amine sources, or reduced from a corresponding nitro or halo precursor to yield the ethan-1-amine functionality.Example from Related Compounds:
In a related synthesis, a compound with a propargyloxyphenyl moiety was reacted with sodium borohydride (NaBH4) in methanol and tetrahydrofuran (THF) to reduce an intermediate to the corresponding alcohol, which was further converted to amine derivatives.
Conversion to Hydrochloride Salt
- The free amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether), improving stability and crystallinity for isolation.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Aminophenol, propargyl bromide, K2CO3, acetone, reflux | Alkylation of phenol to introduce prop-2-yn-1-yloxy group | High yield, typically >80% |
| 2 | Intermediate aldehyde or halide, NaBH4 or reductive amination agents | Reduction or amination to form ethan-1-amine side chain | Moderate to good yield |
| 3 | HCl in ethanol or ether | Formation of hydrochloride salt | Quantitative |
Analytical and Purification Techniques
Purification:
Flash column chromatography using ethyl acetate/hexanes mixtures is commonly employed to purify intermediates and final products.Characterization:
Proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure, showing characteristic signals for aromatic protons, propargylic protons, and amine protons. Mass spectrometry and elemental analysis are also used for purity verification.
Research Findings and Optimization Notes
Reaction Sensitivity:
Some steps, especially involving propargyl groups, require moisture-free and oxygen-free conditions to prevent side reactions. Oven-dried glassware and inert atmosphere (nitrogen or argon) are recommended.Catalysts and Additives:
Use of molecular sieves (4 Å) can help remove water in condensation steps, improving yields.Reaction Time and Temperature:
Reflux conditions for alkylation and overnight stirring for acylation or amination steps have been reported to optimize conversion.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Phenol Alkylation | Propargyl bromide, K2CO3, acetone, reflux 2-6 h | High selectivity for O-alkylation |
| Reductive Amination | NaBH4, MeOH/THF, 0°C to room temp, 30 min | Avoids over-reduction |
| Hydrochloride Formation | HCl in ethanol, room temp, 1-2 h | Provides stable salt form |
| Purification | Flash chromatography (EtOAc/hexanes) | Ensures high purity |
| Yield | 55-85% overall | Dependent on reaction scale and conditions |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Batch Process | 65–70 | 90–95 | Traditional reflux, 24 hrs |
| Continuous Flow | 80–85 | 98+ | Flow reactor, 2–4 hrs |
Basic: How is the compound characterized to confirm structural integrity?
Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy: H and C NMR verify the prop-2-yn-1-yloxy group (δ 2.5–3.0 ppm for alkyne protons) and ethanamine chain (δ 1.2–1.8 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 210.1 for CHClNO) .
- HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize synthesis yield while minimizing impurities?
Answer:
- Reaction Engineering: Use continuous flow reactors to enhance mixing and heat transfer, reducing byproducts like unreacted propargyl derivatives .
- Catalyst Screening: Palladium or copper catalysts (0.5–1 mol%) improve alkoxypropiolation efficiency, as shown in analogous syntheses .
- In-line Analytics: Real-time FTIR monitors intermediate formation, enabling rapid adjustments (e.g., adjusting pH to stabilize the amine intermediate) .
Advanced: What methodological challenges arise in assessing its biological activity?
Answer:
- Receptor Binding Assays: Structural analogs (e.g., phenylmethylamine derivatives) show variable affinity for serotonin (5-HT) and dopamine receptors. Use radioligand displacement assays (e.g., H-LSD for 5-HT) with HEK293 cells transfected with human receptors .
- Metabolic Stability: Hepatic microsome assays (human/rat) reveal rapid N-dealkylation; stabilize the amine group via Boc protection during in vitro studies .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values)?
Answer:
- Source Analysis: Variability may stem from assay conditions (e.g., pH affecting protonation states). Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .
- Orthogonal Assays: Cross-validate using fluorescence polarization (binding) and functional assays (cAMP modulation) to distinguish allosteric vs. competitive effects .
Methodological: What analytical approaches ensure batch-to-batch consistency?
Answer:
- QC Workflow:
Methodological: How to design metabolism and excretion studies?
Answer:
- In Vivo Models: Administer C-labeled compound to rodents; collect plasma, urine, and feces over 72 hrs. Use LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) .
- Microsomal Incubations: Human liver microsomes + NADPH identify Phase I metabolites. Compare with in silico predictions (e.g., Schrödinger’s Metabolism Module) .
Stability: What factors influence its stability in aqueous solutions?
Answer:
- pH Dependence: Degrades rapidly at pH >7 due to hydrolysis of the alkyne ether. Use citrate buffer (pH 4–6) for long-term storage .
- Light Sensitivity: UV irradiation causes alkyne dimerization; store in amber vials under inert gas (N) .
Computational: How do in silico tools aid in studying receptor interactions?
Answer:
- Docking Studies (AutoDock Vina): Model interactions with 5-HT receptors (PDB: 6WGT). The prop-2-yn-1-yloxy group forms π-π interactions with Phe279 .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
Toxicology: What strategies assess its safety profile preclinically?
Answer:
- AMES Test: Screen for mutagenicity using Salmonella TA98/TA100 strains (± metabolic activation) .
- hERG Inhibition Patch Clamp: Evaluate cardiac risk (IC >10 μM desirable) using HEK293 cells expressing hERG channels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
